![molecular formula C12H10FN5O B11859487 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- CAS No. 168098-94-0](/img/structure/B11859487.png)
1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules It features a purine core structure with a 3-fluorobenzyl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-fluorobenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 3-fluorobenzyl alcohol reacts with the purine derivative in the presence of a base such as potassium carbonate.
Catalysts and Solvents: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by palladium-based catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acid structures.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in purine metabolism.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets such as enzymes or nucleic acids. The fluorobenzyl group enhances its binding affinity to these targets, potentially inhibiting enzyme activity or interfering with nucleic acid replication processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-((3-Fluorobenzyl)oxy)-2-pyridinecarboxylic acid: Similar in structure but with a pyridine core instead of a purine.
3-((3-Fluorobenzyl)oxy)phenylboronic acid: Contains a boronic acid group, making it useful in different chemical reactions.
Uniqueness
6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine is unique due to its purine core, which is a fundamental structure in many biological molecules such as DNA and RNA. This structural feature allows it to interact with biological targets in ways that other similar compounds with different core structures cannot.
Eigenschaften
CAS-Nummer |
168098-94-0 |
|---|---|
Molekularformel |
C12H10FN5O |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
6-[(3-fluorophenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10FN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18) |
InChI-Schlüssel |
YXDVZNPTJFVUCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)COC2=NC(=NC3=C2NC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


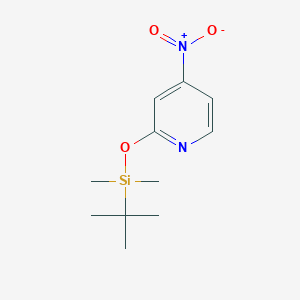


![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)

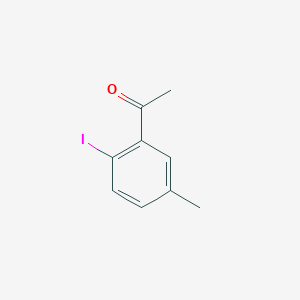
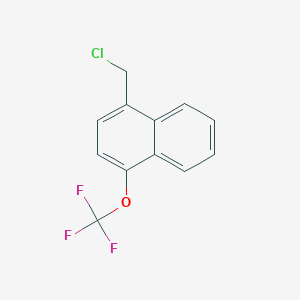
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)
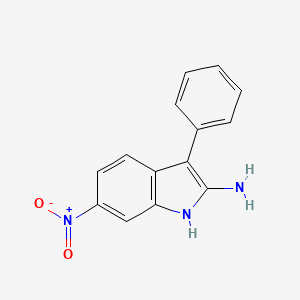
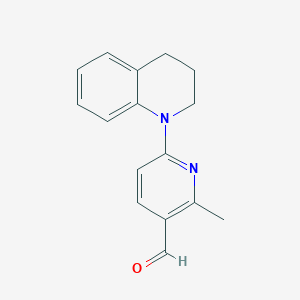
![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
